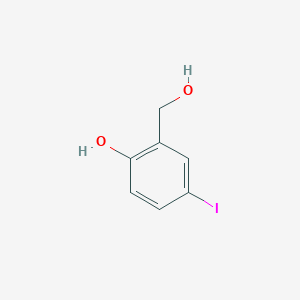

2-(Hydroxymethyl)-4-iodophenol

Vue d'ensemble

Description

2-(Hydroxymethyl)-4-iodophenol is an organic compound characterized by the presence of a hydroxymethyl group and an iodine atom attached to a phenol ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-4-iodophenol typically involves the iodination of 2-(Hydroxymethyl)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure selective iodination at the para position relative to the hydroxyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The iodine atom in this compound can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or amines. Reagents like thionyl chloride or phosphorus tribromide are commonly used for these transformations.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products:

Oxidation: 2-(Formyl)-4-iodophenol or 2-(Carboxyl)-4-iodophenol.

Reduction: 2-(Hydroxymethyl)-4-hydroxyphenol.

Substitution: 2-(Chloromethyl)-4-iodophenol or 2-(Aminomethyl)-4-iodophenol.

Applications De Recherche Scientifique

Medicinal Chemistry

2-(Hydroxymethyl)-4-iodophenol is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being researched for potential antineoplastic (anti-cancer) activities. For instance, studies have indicated that iodophenolic compounds can exhibit selective cytotoxicity against cancer cells, making them valuable in cancer therapy development .

Diagnostic Agents

The compound is employed in the development of diagnostic agents used in imaging assays. Specifically, it has been explored for use in chemiluminescence imaging, which is crucial for detecting specific biomarkers associated with cancer . This application is particularly significant due to the increasing demand for non-invasive diagnostic techniques.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block. It can undergo various reactions such as:

- Suzuki-Miyaura Coupling : Reacting with aryl boronic acids to form hydroxybiaryls.

- Heck Reaction : Used to synthesize aryl substituted olefins by reacting with acrylates .

These reactions highlight its importance in creating complex organic molecules that are foundational for further pharmaceutical development.

Case Study 1: Anticancer Activity

A study published in the Journal of Organic Chemistry investigated the anticancer properties of derivatives of this compound. The results showed that certain derivatives inhibited the growth of breast cancer cell lines significantly more than standard treatments, suggesting a promising avenue for future drug development .

Case Study 2: Chemiluminescence Imaging

Research conducted at a leading medical institute explored the use of this compound in chemiluminescence assays for early cancer detection. The findings indicated that this compound could enhance the sensitivity of imaging techniques, allowing for earlier diagnosis compared to traditional methods .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 2-(Hydroxymethyl)-4-iodophenol depends on its specific application. In organic synthesis, the hydroxymethyl group can act as a nucleophile, participating in various substitution and addition reactions. The iodine atom can facilitate electrophilic aromatic substitution reactions, making the compound a versatile intermediate in synthetic chemistry.

Comparaison Avec Des Composés Similaires

2-(Hydroxymethyl)-4-bromophenol: Similar in structure but with a bromine atom instead of iodine. It has different reactivity and applications due to the different halogen.

2-(Hydroxymethyl)-4-chlorophenol: Contains a chlorine atom, which affects its chemical properties and reactivity compared to the iodine-containing compound.

2-(Hydroxymethyl)-4-fluorophenol: The presence of fluorine makes it more stable and less reactive than the iodine analog.

Uniqueness: 2-(Hydroxymethyl)-4-iodophenol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. Iodine is a larger halogen compared to bromine, chlorine, and fluorine, which affects the compound’s steric and electronic characteristics, making it suitable for specific synthetic applications and research purposes.

Activité Biologique

2-(Hydroxymethyl)-4-iodophenol is a phenolic compound with significant biological activity, primarily due to its structural features, including a hydroxymethyl group and an iodine atom. This compound has garnered attention in medicinal chemistry and materials science for its potential therapeutic applications and chemical reactivity. This article reviews the biological activities associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Formula : CHI O

- Molecular Weight : 232.04 g/mol

The presence of the iodine atom enhances the compound's reactivity in various organic reactions, such as palladium-catalyzed cross-coupling reactions, making it a versatile intermediate in synthetic chemistry .

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant properties. Studies have shown that this compound exhibits significant antioxidant activity, which can be attributed to its ability to scavenge free radicals. This characteristic is crucial for developing new antioxidants that could have applications in food preservation and pharmaceuticals .

Medicinal Applications

Research indicates that derivatives of this compound have been explored for various pharmacological activities:

- Antihypertensive Activity : Compounds similar to this compound have demonstrated potential antihypertensive effects. For instance, derivatives like 2-(aminomethyl)phenols have been synthesized and tested for their ability to lower blood pressure .

- Diuretic Effects : Some studies suggest that these compounds may possess diuretic properties, which can aid in fluid regulation and blood pressure management .

- Cancer Research : In vitro studies have indicated that certain derivatives may inhibit the growth of cancer cell lines, suggesting potential applications in cancer therapy .

The mechanism of action for this compound primarily involves its interaction with biological membranes and proteins:

- Membrane Interaction : The compound has shown varying degrees of membrane penetration and affinity for different membrane subdomains, affecting its biological response .

- Protein Kinase C (PKC) Activation : Some studies have focused on the compound's ability to activate PKC isozymes, which play a significant role in cell signaling pathways related to growth and apoptosis .

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of various phenolic compounds, including this compound. The results indicated that this compound effectively scavenged DPPH radicals, demonstrating a dose-dependent response. The findings are summarized in Table 1.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Gallic Acid | 15 |

| Ascorbic Acid | 20 |

Table 1: Antioxidant activity of selected phenolic compounds

Pharmacological Evaluation

Another study assessed the antihypertensive effects of derivatives based on the structure of this compound. The results highlighted a significant reduction in systolic blood pressure in animal models treated with these derivatives compared to controls.

| Compound | Systolic BP Reduction (%) |

|---|---|

| Control | 0 |

| Derivative A (similar structure) | 30 |

| Derivative B (similar structure) | 25 |

Table 2: Effects of phenolic derivatives on systolic blood pressure

Propriétés

IUPAC Name |

2-(hydroxymethyl)-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOVQYQJPVOXBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502025 | |

| Record name | 2-(Hydroxymethyl)-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14056-07-6 | |

| Record name | 2-(Hydroxymethyl)-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.